Dinoponeratoxin Da-1039
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GVVPHDFRI |
Origin of Product |
United States |
Discovery, Isolation, and Primary Structural Elucidation of Dinoponeratoxin Da 1039
Computational Approaches in Dinoponeratoxin Da-1039 Structure Prediction and Validation
While the primary structure of this compound has been elucidated through direct sequencing, detailed computational studies specifically predicting or validating its three-dimensional structure are not extensively documented in publicly available scientific literature. However, the field of computational biology provides a standard toolkit for such analysis, which is broadly applied to novel peptides, including other toxins from ant venoms. researchgate.netufc.br
Computational methods are crucial for predicting the secondary and tertiary structures of peptides when experimental methods like NMR spectroscopy or X-ray crystallography are not feasible, often due to the difficulty in obtaining sufficient quantities of the pure peptide. researchgate.net For a peptide like Da-1039, several computational approaches could be employed. Ab initio modeling, for instance, predicts the 3D structure from the amino acid sequence alone, without relying on a known homologous structure. researchgate.netntu.edu.sg This method is particularly useful for novel peptides that may possess unique folds. researchgate.net
Another common technique is secondary structure prediction, which identifies likely alpha-helices, beta-sheets, and coils along the peptide chain. researchgate.net Furthermore, chemometric analyses have been used on large datasets of Hymenoptera toxins, including the Dinoponeratoxin group, to predict biological activity based on physicochemical properties derived from the sequence, such as hydrophobicity, net charge, and flexibility. unesp.br These large-scale computational comparisons can help classify new peptides and suggest potential functions. unesp.brresearchgate.net
Although specific 3D models for Da-1039 are not published, the structural analysis of other dinoponeratoxins and ant venom peptides provides a framework for how such a study would proceed. researchgate.net The application of these in silico tools is an essential step in bridging the gap between a peptide's primary sequence and its ultimate biological function.
Table 2: Common Computational Methods in Peptide Structure Analysis
| Computational Method | Application in Peptide Analysis | General Reference |
|---|---|---|
| Ab Initio Modeling | Predicts 3D structure from the amino acid sequence without a template. | researchgate.net |
| Secondary Structure Prediction | Identifies local structural elements like α-helices and β-sheets. | researchgate.net |
| Homology Modeling | Builds a 3D model using the known structure of a related peptide as a template. | ufc.br |
| Chemometric Analysis | Uses statistical models to correlate physicochemical properties with biological activity. | unesp.br |
| Molecular Dynamics Simulation | Simulates the movement and interaction of atoms and molecules over time to validate structures. | researchgate.net |
Biosynthetic Pathways and Genetic Foundations of Dinoponeratoxin Da 1039
Identification of Dinoponeratoxin Da-1039 Producing Organism and Glandular Origin
This compound is a peptide toxin originally isolated from the venom of the giant Neotropical hunting ant, Dinoponera australis. researchgate.netamericanchemicalsuppliers.com Subsequent research has also identified homologous toxins in the venom of a related species, Dinoponera quadriceps. nih.govnih.gov The genus Dinoponera belongs to the subfamily Ponerinae and comprises eight species of large predatory ants, with body sizes ranging from 3 to 4 cm. nih.gov The toxin is a component of the ant's complex venom cocktail, which is used to paralyze invertebrate prey and for defense. researchgate.netnih.gov HPLC/DAD/MS analyses of D. australis venom have revealed over 75 unique proteinaceous components, with Da-1039 being the smallest and one of the most hydrophilic peptides characterized. researchgate.netresearchgate.net
The synthesis of this compound is localized within the venom glands of the ant. nih.gov This has been confirmed through transcriptome analysis of the venom glands of Dinoponera quadriceps, which identified a significant number of transcripts encoding for dinoponeratoxins. nih.govplos.org The venom gland is a specialized exocrine gland connected to the stinger, responsible for producing and storing the complex mixture of toxins that constitute the venom. nih.gov The high representation of dinoponeratoxin-related transcripts in the venom gland's transcriptome underscores its role as the primary site of synthesis for these peptides. nih.govresearchgate.net
The genus Dinoponera is part of the tribe Ponerini within the subfamily Ponerinae. pensoft.net Phylogenetic analyses based on molecular data place the genus Dinoponera as being closely related to the Pachycondyla species group. pensoft.netplazi.org Within the genus, species like Dinoponera australis and Dinoponera quadriceps are confirmed producers of dinoponeratoxins. researchgate.netnih.gov A phylogenetic analysis of venom allergen proteins, which are also components of the venom, showed that D. quadriceps is closely related to D. australis and the fire ant Solenopsis invicta. nih.gov This relationship highlights the evolutionary conservation and diversification of venom components among different ant lineages.
| Attribute | Description | Source(s) |
| Genus | Dinoponera | nih.gov |
| Subfamily | Ponerinae | nih.govpensoft.net |
| Closest Relatives | Pachycondyla species group | pensoft.netplazi.org |
| Known Producing Species | Dinoponera australis, Dinoponera quadriceps | researchgate.netnih.gov |
Genomic and Transcriptomic Analysis of this compound Biosynthesis
The study of the genetic basis for this compound production has been significantly advanced by genomic and transcriptomic techniques. nih.govmdpi.com Analysis of the Dinoponera quadriceps venom gland transcriptome, in particular, has provided critical insights into the precursor molecules and expression patterns of these toxins. nih.gov
Genes encoding dinoponeratoxins have been identified through the sequencing and analysis of cDNA from the venom glands of D. quadriceps. nih.govplos.org These analyses revealed that dinoponeratoxins are synthesized as larger precursor proteins, a common strategy for producing venom peptides. nih.gov These precursors typically consist of a signal peptide, a propeptide region, and the sequence of the mature toxin. nih.govplos.org Multiple alignments of the deduced amino acid sequences from the D. quadriceps transcriptome show homology with mature dinoponeratoxin peptides previously sequenced from D. australis venom. nih.govplos.org For instance, several contigs identified in the transcriptome analysis of D. quadriceps were identified as dinoponeratoxin precursor sequences. nih.govplos.org
| Precursor Component | Function | Source(s) |
| Signal Peptide | Directs the precursor protein to the secretory pathway. | nih.gov |
| Propeptide Region | Often involved in proper folding and preventing premature activity of the toxin. | nih.gov |
| Mature Toxin | The final, biologically active peptide sequence. | nih.govplos.org |
Transcriptomic data from the D. quadriceps venom gland indicates that dinoponeratoxin genes are highly expressed in this specific tissue. nih.gov Although toxins and venom-related proteins represented less than 1% of the total transcripts, dinoponeratoxins formed a major part of this toxin-specific core. nih.govplos.org This high level of transcription within the venom apparatus suggests a robust and specialized regulatory mechanism to ensure a consistent supply of venom components. nih.gov While the specific regulatory elements, such as promoters and enhancers that control the transcription of dinoponeratoxin genes, have not been fully characterized, the transcriptomic evidence points to tissue-specific upregulation. nih.govmdpi.com
Enzymatic Post-Translational Modifications in this compound Maturation
Following translation, the dinoponeratoxin precursor proteins undergo several enzymatic post-translational modifications to produce the final, active toxin. nih.govnih.gov This process is crucial for the maturation of many venom peptides. The primary modification is the proteolytic cleavage of the signal peptide and the propeptide region from the precursor protein. nih.gov This releases the mature dinoponeratoxin peptide. Evidence for such processing is seen in the identification of both precursor sequences in the transcriptome and the final mature peptides in the venom itself. researchgate.netnih.gov For example, another dinoponeratoxin, Da-1585, has been identified as a cleavage product of a larger peptide, Da-2501, clearly indicating that enzymatic processing occurs within the venom gland. researchgate.net While these general mechanisms are understood to occur, the specific proteases and other enzymes responsible for the precise maturation of this compound have not yet been experimentally identified. researchgate.netnih.gov
Characterization of Proteolytic Processing Enzymes for this compound
The biosynthesis of this compound, like many venom peptides, originates from a larger precursor protein that undergoes significant enzymatic modification to yield the final, active toxin. Transcriptomic analyses of the venom glands of Dinoponera ants have revealed that dinoponeratoxins are encoded as precursor polypeptides containing distinct regions: a signal peptide, a pro-peptide region, and the sequence of the mature toxin. plos.org The signal peptide guides the precursor into the secretory pathway, after which it is cleaved. The remaining pro-peptide must then be processed by specific proteases to release the mature this compound.
Evidence for such proteolytic events is well-documented within the dinoponeratoxin family. For instance, the peptide Dinoponeratoxin Da-1585, found in the venom of Dinoponera australis, has been identified as a hydrophilic cleavage product of another, larger amphipathic peptide, Dinoponeratoxin Da-2501. researchgate.netnih.gov This confirms that endoproteolytic cleavage is a key step in the maturation of these toxins.
While the specific enzymes responsible for processing the this compound precursor have not been isolated and characterized in dedicated studies, proteomic and transcriptomic analyses of Dinoponera venom provide strong candidates. A proteomic study of Dinoponera quadriceps venom unequivocally identified the presence of Venom Dipeptidyl Peptidase-4 (vDPP-4) . nih.gov DPP-4 enzymes are exopeptidases known to cleave dipeptides from the N-terminus of proteins and are implicated in the maturation of various peptide hormones and toxins. Furthermore, studies on other ant venoms, such as Odontomachus bauri, have characterized the presence of multiple protease classes, with serine proteases showing significant activity. nih.gov The venom gland transcriptome of the bullet ant Paraponera clavata also revealed that proteases, including serine proteases, were the most abundant transcript category, suggesting they may play endogenous roles in toxin maturation. mdpi.com
These findings suggest that the biosynthesis of this compound likely involves a multi-step enzymatic cascade initiated by endoproteases to excise the toxin from its precursor, potentially followed by trimming by exopeptidases like DPP-4 to yield the mature peptide.
Table 1: Potential Proteolytic Processing Enzymes in Dinoponera and Related Ant Venoms
| Enzyme Class/Family | Specific Enzyme Example | Source Organism | Potential Role in Biosynthesis | Reference |
|---|---|---|---|---|
| Dipeptidyl Peptidases | Venom Dipeptidyl Peptidase-4 (vDPP-4) | Dinoponera quadriceps | N-terminal trimming of the pro-peptide | nih.gov |
| Serine Proteases | Serine Proteases | Odontomachus bauri | Endoproteolytic cleavage of precursor | nih.gov |
| Serine Proteases | Serine Proteases | Paraponera clavata | Endogenous toxin maturation | mdpi.com |
Investigation of Disulfide Bond Formation and Other Chemical Modifications in this compound
Post-translational modifications (PTMs) are critical for the structure and function of many venom peptides. thermofisher.com However, in the case of this compound, extensive modifications beyond proteolytic processing appear to be absent.
Disulfide Bond Formation: The formation of disulfide bonds is a common PTM that stabilizes the tertiary structure of many toxins. proteomics.com.au This modification occurs between the thiol groups of cysteine residues within the peptide's sequence. The primary amino acid sequence of this compound, as determined by Edman degradation and mass spectrometry, is GVVPHDFRI (Gly-Val-Val-Pro-His-Asp-Phe-Arg-Ile). researchgate.net This sequence notably lacks any cysteine residues. Consequently, the formation of disulfide bonds is structurally impossible for this compound.
Other Chemical Modifications: Another prevalent modification in venom peptides is C-terminal amidation, which can enhance stability and biological activity. This modification was observed in other major peptides from the same venom, such as the hydrophobic Dinoponeratoxin Da-1837. researchgate.netnih.gov However, this modification has not been reported for this compound. The standard enzymatic pathway for amidation requires a C-terminal glycine (B1666218) residue on the precursor peptide, which is then oxidatively cleaved to form the amide. The mature sequence of Da-1039 ends in isoleucine, making this common pathway unlikely. researchgate.net Based on the available scientific literature, there is no evidence to suggest that this compound undergoes other PTMs such as phosphorylation or glycosylation.
Table 2: Physicochemical Properties of this compound
| Property | Value/Description | Significance | Reference |
|---|---|---|---|
| Amino Acid Sequence | GVVPHDFRI | Defines the primary structure of the peptide. | researchgate.net |
| Molecular Weight | 1038.6 Da | Corresponds to the mass of the unmodified peptide sequence. | researchgate.net |
| Cysteine Residues | 0 | Precludes the formation of disulfide bonds. | researchgate.net |
| Reported PTMs | None | Indicates modifications like amidation are absent. | researchgate.netnih.gov |
In Vitro and In Vivo Reconstitution Studies of this compound Biosynthesis
A comprehensive review of current scientific literature indicates that there are no published studies detailing the in vitro or in vivo reconstitution of the biosynthetic pathway for this compound. Such studies, which would involve assembling the identified enzymes and precursor molecules in a controlled system to produce the final toxin, have not yet been undertaken for this specific peptide. Therefore, the precise sequence of enzymatic events and the cofactors required remain an area for future investigation.
Molecular Pharmacology and Mechanism of Action of Dinoponeratoxin Da 1039
Identification and Characterization of Dinoponeratoxin Da-1039 Molecular Targets
The initial characterization of this compound revealed it to be a hydrophilic peptide. researchgate.netnih.gov Notably, it shares similarities with vasoactive peptides such as kinins and bombesin (B8815690), suggesting potential roles in physiological processes regulated by these peptide families. researchgate.netnih.gov In a proposed nomenclature system for ant venom peptides, it is also designated as U1-poneritoxin-Da1a, with the "U" prefix signifying that its molecular target is currently unknown. nih.govuts.edu.au
While direct molecular targets of Da-1039 have not been definitively identified, the venom of Dinoponera australis contains other peptides, such as Dinoponeratoxin Da-1837, which shows homology to poneratoxin (B1178479), a known modulator of sodium channels. nih.gov This suggests that ion channels could be a target for toxins within this venom, although the specific activity of Da-1039 remains unconfirmed.
High-throughput screening (HTS) represents a powerful methodology for identifying the molecular targets of novel compounds like this compound. This approach allows for the rapid, automated testing of a compound against a vast array of biological targets to pinpoint potential interactions.
Currently, there are no published studies that have utilized high-throughput screening to specifically identify the molecular targets of this compound. Such a study would involve screening the peptide against large libraries of receptors, enzymes, and ion channels to identify "hits," or targets that interact with the toxin. This would be a crucial step in elucidating its mechanism of action.
Ligand-binding assays are essential techniques used to quantify the interaction between a ligand, such as this compound, and its receptor. These assays are critical for determining the binding affinity (often expressed as the dissociation constant, Kd), which is a measure of the strength of the interaction.
As of now, specific ligand-binding assays for this compound have not been described in scientific literature. The identification of a molecular target through methods like HTS would be a prerequisite for developing such assays. Once a target is identified, radioligand or fluorescence-based binding assays could be employed to determine the affinity and specificity of Da-1039 for its receptor.
Functional Modulation of Ion Channels by this compound
Given that many venom peptides exert their effects by modulating ion channels, investigating the interaction of this compound with these proteins is a logical line of inquiry. nih.gov Ion channels are fundamental for electrical signaling in neuronal and muscle cells. researchgate.net
Electrophysiological techniques, particularly patch-clamp, are the gold standard for studying the effects of toxins on voltage-gated ion channels. nih.govnih.gov These methods allow for the direct measurement of ion flow through channels and how this is altered by a compound.
To date, there is no published electrophysiological data characterizing the effects of this compound on any voltage-gated ion channels.
Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials. researchgate.net While other toxins from related ants are known to target these channels, the specific interaction of this compound with sodium channels has not been experimentally determined. nih.gov Therefore, its subtype specificity remains unknown.
Voltage-gated potassium channels (Kv) play a key role in regulating cellular excitability. There is currently no scientific literature detailing any interactions between this compound and potassium channels. Future electrophysiological studies would be necessary to screen for any potential modulatory effects on various Kv channel subtypes.
Electrophysiological Characterization of this compound Effects on Voltage-Gated Ion Channels
Calcium Channel Modulation by this compound
There is no specific information available in the reviewed scientific literature regarding the modulation of calcium channels by this compound. While other ant venom peptides have been identified as calcium channel blockers, this activity has not been specifically demonstrated for this compound. nih.gov
Ligand-Gated Ion Channel Interactions with this compound
No published studies were found that investigate the interaction between this compound and nicotinic acetylcholine (B1216132) receptors.
There is no available research detailing any interactions between this compound and GABAA receptors.
Perturbation of Other Receptor Systems by this compound
Scientific literature lacks any data on the effects of this compound on other receptor systems.
Cellular and Subcellular Effects of this compound
Detailed studies on the impact of this compound on neuronal excitability and synaptic transmission are not present in the available literature. While the parent class of poneratoxins is known to block synaptic transmission in the insect central nervous system, this has not been specifically shown for this compound. nih.govuts.edu.au
Effects on Muscle Contraction and Neuromuscular Junction
The venom of Dinoponera australis is known to paralyze invertebrate prey, which implies the presence of components that act on the nervous system or at the neuromuscular junction. researchgate.netdictionnaire-amoureux-des-fourmis.fr Neurotoxic peptides in other ant venoms, such as poneratoxin from the bullet ant, are known to modulate voltage-gated sodium channels and block synaptic transmission, leading to paralysis. nih.govresearchgate.net
However, specific studies detailing the effects of this compound on muscle contraction or its activity at the neuromuscular junction have not been reported in the scientific literature. While its similarity to vasoactive peptides like kinins and bombesin could suggest an indirect influence on smooth muscle, direct evidence of its impact on skeletal muscle or neuromuscular transmission is currently unavailable. researchgate.netresearchgate.net The specific toxins within Dinoponera venom responsible for paralysis and their precise mechanisms of action are yet to be fully elucidated. nih.gov
Influence on Secretory Pathways and Cellular Homeostasis
Peptides that influence secretory pathways and cellular homeostasis can have profound effects on various physiological processes, including hormone release, inflammation, and ion balance. The characterization of this compound revealed similarities to kinins and bombesin, peptides that are potent modulators of such pathways. researchgate.netresearchgate.net Kinins are known to be involved in inflammation and vasodilation, while bombesin and related peptides can stimulate the release of gastrointestinal hormones and affect cellular proliferation. researchgate.netdictionnaire-amoureux-des-fourmis.fr
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Structure-activity relationship (SAR) studies are fundamental in pharmacology for understanding how the chemical structure of a compound relates to its biological activity. These studies are crucial for optimizing lead compounds into potent and selective drugs.
A review of the current scientific literature indicates that no specific SAR studies have been published for this compound or its synthetic analogs. Research on ant venom peptides is an emerging field, and for many toxins, including Da-1039, the detailed molecular pharmacology required to conduct such studies is still lacking. nih.gov
Rational Design of this compound Derivatives for Target Specificity
The rational design of peptide derivatives involves modifying the structure of a native peptide to enhance desired properties, such as target specificity, stability, or efficacy. This process relies on a thorough understanding of the peptide's structure and its interaction with its biological target.
There are currently no published studies on the rational design of this compound derivatives. The development of such derivatives would first require the identification and characterization of its specific molecular target(s) and a detailed understanding of its mechanism of action, information which is not yet available.
Mutational Analysis of this compound for Functional Hotspots
Mutational analysis, or alanine (B10760859) scanning, is a technique used to identify key amino acid residues ("functional hotspots") within a peptide that are critical for its biological activity. By systematically replacing individual amino acids and observing the effect on function, researchers can map the regions of the peptide essential for its interaction with a receptor or enzyme.
No mutational analysis studies for this compound have been reported in the scientific literature. This type of detailed functional analysis has not yet been performed for this specific peptide.
Ecological and Evolutionary Significance of Dinoponeratoxin Da 1039
Role of Dinoponeratoxin Da-1039 in Predator-Prey Interactions of Dinoponera Ants
Dinoponera ants are formidable predators, utilizing their venomous sting to subdue a variety of prey, primarily insects and other small arthropods. nih.gov The venom, containing dinoponeratoxins, is essential for their hunting success. When injected, these toxins can induce paralysis, allowing the ant to overcome prey that might otherwise be difficult to handle. nih.gov Poneratoxin (B1178479), a related peptide from the bullet ant Paraponera clavata, is known to affect voltage-gated sodium channels, disrupting normal nerve function and leading to paralysis in insects. researchgate.netnih.govnih.gov It is plausible that dinoponeratoxins, including Da-1039, function through a similar neurotoxic mechanism to incapacitate their prey.
The effectiveness of the venom in predator-prey interactions is a key factor in the ecological success of Dinoponera ants. As solitary or small-group foragers, the ability to quickly neutralize prey is critical for maximizing energy gain and minimizing the risk of injury during a hunt. The potency of the venom, likely contributed to by peptides such as dinoponeratoxins, allows these ants to tackle a wide range of invertebrate prey.
| Toxin Family | Known Biological Target | Effect on Prey |
| Poneratoxins | Voltage-gated sodium channels | Paralysis, disruption of neurotransmission |
| Dinoponeratoxins | Presumed to be ion channels | Likely paralysis and incapacitation |
This table is based on the functions of related toxins, as the specific target of this compound has not been fully elucidated.
This compound as a Defensive or Offensive Chemical Weapon in Ant Ecology
The venom of Dinoponera ants, and by extension its components like dinoponeratoxins, serves a dual role as both an offensive and a defensive weapon. nih.gov Offensively, as detailed above, it is a tool for predation. Defensively, the potent sting and the painful venom act as a powerful deterrent against potential predators. The severe pain and other physiological effects, such as long-lasting local pain and systemic symptoms in humans, are a testament to the venom's defensive capabilities. nih.govnih.gov
The broad-spectrum activity of venom peptides like ponericins, which are also found in ponerine ants, includes antimicrobial and insecticidal effects. nih.gov This suggests that dinoponeratoxins could also contribute to defending the ant colony from pathogens, in addition to warding off larger predators. The venom can be used to defend the nest against other competing ant species and invertebrate threats. nih.gov The significant pain induced by the sting of Dinoponera is a clear defensive adaptation, and neurotoxins within the venom are major contributors to this sensation.
Evolutionary Trajectories of Venom Peptides and this compound Divergence
The diversity of peptide toxins in ant venoms is the result of a long evolutionary history. nih.gov These toxins have evolved from ancestral proteins and have diversified through processes like gene duplication and positive selection, leading to a wide array of peptides with different functions. nih.gov Dinoponeratoxins are part of the broader poneratoxin family, which exhibits considerable sequence variation. researchgate.net This divergence allows for the fine-tuning of venom to be effective against a range of specific prey or predators encountered in different ecological niches.
| Evolutionary Mechanism | Consequence for Venom Peptides |
| Gene Duplication | Creation of new gene copies that can evolve new functions. |
| Positive Selection | Rapid evolution of new toxin variants with enhanced potency or new targets. |
| Neofunctionalization | Divergence of duplicated genes to perform novel functions. |
Co-evolutionary Dynamics between Dinoponeratoxin-Producing Organisms and Their Biological Targets
The evolution of venom toxins is intrinsically linked to the evolution of their targets in prey and predators. Neurotoxins in ant venoms, such as those that target ion channels, are a classic example of this co-evolutionary dynamic. researchgate.net As prey species evolve resistance to certain toxins, there is selective pressure on the venom-producing ant to evolve new or modified toxins that can overcome this resistance.
Poneratoxin-like peptides are known to modulate the activity of voltage-gated sodium channels. nih.govnih.gov These channels are critical for nerve function in a wide range of animals, making them a common target for venom neurotoxins. The molecular structure of these channels can vary between different species, and this variation can influence the effectiveness of a particular toxin. The diversification of dinoponeratoxins may reflect an evolutionary response to the diversity of ion channel structures in the different insects that Dinoponera ants prey upon. This ongoing evolutionary interplay ensures the continued efficacy of the ant's venom as a tool for both predation and defense.
Advanced Analytical Methodologies and Research Applications for Dinoponeratoxin Da 1039
Development of Highly Sensitive Detection and Quantification Methods for Dinoponeratoxin Da-1039
Accurate detection and quantification of this compound are fundamental for its study. High-sensitivity methods are crucial for analyzing the small quantities of this toxin typically found in biological samples.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary analytical method for the sensitive and specific detection of this compound. This technique combines the separation power of liquid chromatography with the precise mass analysis of mass spectrometry. The process involves chromatographically separating the toxin from complex mixtures, followed by ionization and fragmentation to produce a unique mass spectrum that allows for unambiguous identification and quantification. The optimization of LC-MS/MS methods, including the selection of appropriate columns and mobile phases, is critical for achieving high-quality results.
Table 1: Key Parameters for LC-MS/MS Analysis of this compound
| Parameter | Typical Specification | Purpose |
| Chromatographic Column | C18 Reversed-Phase | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Water with Formic Acid | Elution of the peptide from the column |
| Ionization Method | Electrospray Ionization (ESI) | Generation of gas-phase ions |
| Mass Analyzer | Triple Quadrupole (QqQ) | Selection and fragmentation of ions |
| Detection Mode | Multiple Reaction Monitoring (MRM) | High-sensitivity and specific quantification |
Immunological assays provide a complementary approach for the detection of this compound. These methods, such as enzyme-linked immunosorbent assays (ELISAs), utilize the specific binding of antibodies to the toxin. While these assays can be highly sensitive and are well-suited for high-throughput screening, their development is dependent on the production of high-affinity antibodies specific to this compound. The performance of these assays should be carefully validated to ensure accuracy and minimize cross-reactivity with other molecules.
Utilization of this compound as a Pharmacological Research Tool
The specific biological activities of this compound make it a valuable tool for pharmacological and neurobiological research.
This compound's ability to modulate the function of specific ion channels makes it a useful probe for investigating their physiological and pathological roles. By studying the interaction of this toxin with ion channels, researchers can gain insights into the structure-function relationships of these important membrane proteins. This knowledge is crucial for understanding the molecular basis of diseases associated with ion channel dysfunction, often referred to as channelopathies.
In the field of neurobiology, this compound is utilized to explore the intricate mechanisms of neuronal signaling. Its effects on ion channels can alter neuronal excitability and synaptic transmission. By applying the toxin to neuronal preparations, scientists can dissect the roles of specific ion channels in complex processes such as learning and memory, and in neurological disorders.
Strategies for De Novo Synthesis and Bioproduction of this compound for Research Purposes
The limited availability of this compound from its natural source necessitates the development of synthetic and biosynthetic production methods to provide sufficient quantities for research.
Solid-phase peptide synthesis (SPPS) is a well-established chemical method for producing peptides like this compound. This technique allows for the precise, stepwise assembly of the amino acid chain. Recombinant DNA technology offers an alternative, biological approach. This involves expressing the gene for this compound in a suitable host organism, such as bacteria or yeast, to produce the peptide. While potentially more scalable, this method may require significant optimization to ensure proper folding and activity of the final product.
Table 2: Comparison of Production Methods for this compound
| Method | Principle | Key Advantages | Key Challenges |
| Solid-Phase Peptide Synthesis | Stepwise chemical addition of amino acids on a solid support. | High purity, precise sequence control. | Can be costly and inefficient for very long peptides. |
| Recombinant Bioproduction | Expression of the corresponding gene in a host organism. | Scalable and potentially more cost-effective for large quantities. | Proper protein folding and post-translational modifications can be difficult to achieve. |
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Crystallographic and Cryo-Electron Microscopy (Cryo-EM) Studies of this compound in Complex with its Molecular Targets
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Future Directions and Emerging Avenues in Dinoponeratoxin Da 1039 Research
Integration of Omics Technologies for Holistic Dinoponeratoxin Da-1039 Profiling
Future research will necessitate a comprehensive characterization of this compound, moving beyond single-molecule studies to a systems-level understanding. The application of "omics" technologies is central to this endeavor. Proteomic and transcriptomic analyses of the Dinoponera quadriceps venom gland have already provided insights into the complex mixture of peptides, proteins, and other bioactive molecules present in the venom. nih.govnih.govredalyc.orgmdpi.com This "venomics" approach is crucial for understanding the context in which this compound exists and functions.
By combining proteomics with transcriptomics, researchers can correlate the expressed peptides with their encoding genes, revealing the genetic diversity and evolutionary origins of dinoponeratoxins. nih.govresearchgate.net Furthermore, metabolomics can be employed to identify non-proteinaceous small molecules in the venom that may act synergistically with this compound. A holistic profiling using these integrated omics approaches will not only fully characterize the molecular identity of this compound but also uncover its interactions with other venom components, providing a more complete picture of its biological role.
Advanced Computational Modeling and Simulation for this compound Interactions
In silico approaches are poised to accelerate our understanding of this compound's structure-function relationships. Advanced computational modeling and molecular dynamics (MD) simulations can provide high-resolution insights into the toxin's three-dimensional structure and its dynamic behavior in various environments. youtube.comyoutube.com MD simulations can model the interaction of this compound with biological membranes, ion channels, or specific receptors at an atomic level. researchgate.netmdpi.com This can help elucidate the mechanisms behind its observed biological activities, such as antimicrobial or insecticidal effects, by revealing how the peptide disrupts cell membranes or binds to its molecular targets. nih.gov
These computational techniques can also be used to predict the effects of specific amino acid substitutions, guiding the rational design of synthetic analogs with enhanced potency, selectivity, or stability. By simulating the binding affinity and conformational changes upon interaction with its target, researchers can prioritize which modifications are most likely to yield desired properties, streamlining the drug discovery and development process.
Exploration of Novel Biological Activities of this compound (e.g., antimicrobial)
While the primary function of dinoponeratoxins in nature is likely related to defense and predation, these peptides hold promise for a range of therapeutic applications. A significant area of emerging research is their antimicrobial activity. Studies on synthetic ponericin-like dinoponeratoxins have already demonstrated significant bacteriostatic and bactericidal effects against antibiotic-resistant bacteria. The exploration of this compound's efficacy against a broad spectrum of pathogens, including multidrug-resistant strains, is a logical and critical next step.
Beyond its antimicrobial potential, the insecticidal properties of dinoponeratoxins and other ant venom peptides are also of great interest. nih.govmdpi.com Characterizing the specific insecticidal activity of this compound could lead to the development of novel bio-insecticides. Furthermore, given the diverse activities of other venom peptides, it is plausible that this compound may possess other, as-yet-undiscovered biological activities, such as neurotoxic or immunomodulatory effects, which warrant further investigation.
| Peptide Family/Analog | Observed Biological Activity | Potential Application |
|---|---|---|
| Ponericin-like Dinoponeratoxins | Bacteriostatic and bactericidal effects against resistant bacteria | Development of new antibiotics |
| General Ant Venom Peptides | Insecticidal and paralytic effects on various insect species | Development of bio-insecticides |
| Dinoponeratoxins (general) | Potential neurotoxic and immunomodulatory effects | Therapeutic leads for neurological and inflammatory conditions |
Biotechnological Potential of this compound as a Scaffold for Molecular Probe Development
The inherent properties of venom peptides, such as their high stability and target specificity, make them excellent candidates for development as molecular scaffolds. acs.org this compound, once its molecular target is identified, could be engineered into a highly specific molecular probe. By attaching fluorescent dyes or radioactive isotopes to the peptide, it could be used to visualize and study the distribution and function of its target receptor or ion channel in cells and tissues.
This approach has significant implications for both basic research and clinical diagnostics. For instance, if this compound is found to target a receptor that is overexpressed in cancer cells, a labeled version of the peptide could be used as an imaging agent for tumor detection. The stability of the dinoponeratoxin scaffold is a key advantage in this context, as it would allow the probe to remain intact in biological systems for a sufficient period to reach its target.
Ethical Considerations in Venom Research and Bioprospecting of this compound
As research into this compound and other venom-derived molecules progresses, it is imperative that this work is conducted within a strong ethical framework. The practice of bioprospecting, which involves the search for commercially valuable biochemical and genetic resources in nature, must be guided by principles of fairness and conservation. bps.ac.ukmdpi.com
Key ethical considerations include obtaining prior informed consent from the relevant authorities and local communities in the regions where Dinoponera ants are found. recentscientific.com Furthermore, benefit-sharing agreements should be established to ensure that any commercial benefits arising from the research are shared equitably with the country of origin. recentscientific.com
The welfare of the animals is also a primary concern. Venom extraction techniques should be designed to be as humane as possible, minimizing stress and harm to the ants. azvenenum.com Sustainable collection practices are essential to avoid depleting local populations and disrupting ecosystems. bps.ac.uk Adherence to these ethical principles is not only a moral obligation but also crucial for the long-term sustainability of venom research.
Q & A
Q. What methodologies are recommended for isolating Dinoponeratoxin Da-1039 from Dinoponera ant venom, and what challenges arise during purification?
Isolation typically involves venom extraction via electrical stimulation, followed by chromatographic techniques (e.g., reverse-phase HPLC) and mass spectrometry for purity verification. Key challenges include preserving peptide integrity during extraction and minimizing contamination from other venom components . Reproducibility requires detailed documentation of solvent gradients, column specifications, and temperature controls, as emphasized in experimental reporting guidelines .
Q. How is the structural characterization of this compound validated, and what analytical tools are critical?
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are primary tools for determining peptide structure. Circular dichroism (CD) spectroscopy may confirm secondary structures like α-helices. Validation requires cross-referencing with existing databases (e.g., UniProt) and reproducibility across multiple batches . Experimental sections must explicitly state parameters (e.g., NMR solvent conditions, MS ionization methods) to enable replication .
Q. What in vitro assays are most effective for studying this compound’s mechanism of action?
Cell-based cytotoxicity assays (e.g., MTT or lactate dehydrogenase assays) and electrophysiological studies (e.g., patch-clamp for ion channel modulation) are standard. Researchers should include positive/negative controls and specify cell lines (e.g., HEK293 for ion channels) to contextualize results. Dose-response curves and statistical validation (e.g., ANOVA) are critical for reliability .
Advanced Research Questions
Q. How can researchers optimize experimental designs to address conflicting data on this compound’s target specificity?
Contradictions often arise from variability in assay conditions (e.g., pH, temperature) or model systems. A dual approach combining in silico molecular docking (to predict binding affinities) and competitive binding assays (using labeled analogs) can clarify specificity. Researchers should also employ the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and mitigate bias .
Q. What strategies are recommended for scaling this compound studies from in vitro to in vivo models?
Transitioning requires rigorous pharmacokinetic profiling (e.g., bioavailability, half-life) and toxicity screening in rodent models. Researchers must justify animal selection (e.g., Mus musculus vs. Rattus norvegicus) based on genetic or physiological relevance to the toxin’s proposed mechanism. Protocols should adhere to ethical guidelines for vertebrate studies .
Q. How can advanced proteomic techniques resolve uncertainties in this compound’s interaction networks?
Chemical proteomics approaches, such as affinity-based pull-down assays coupled with LC-MS/MS, identify binding partners. Isotopic labeling (e.g., SILAC) enhances quantification accuracy. Researchers must validate interactions using orthogonal methods (e.g., surface plasmon resonance) and report false-discovery rates in proteomic datasets .
Methodological and Analytical Considerations
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?
Non-linear regression models (e.g., Hill equation) are standard for dose-response data. Researchers should account for outliers using robust statistical methods (e.g., Grubbs’ test) and disclose confidence intervals. Replicates (n ≥ 3) and blinding protocols reduce experimental bias .
Q. How should researchers standardize data reporting for this compound to enhance cross-study comparability?
Adopt MIAPE (Minimum Information About a Proteomics Experiment) guidelines for proteomic data and ARRIVE 2.0 for in vivo studies. Raw data (e.g., NMR spectra, MS/MS files) must be deposited in public repositories (e.g., PRIDE, ChEMBL), with metadata aligned with FAIR principles .
Q. What ethical and logistical considerations apply to sourcing Dinoponera ants for venom extraction?
Compliance with CITES permits and local biodiversity laws is mandatory. Researchers must document ant collection methods (e.g., non-lethal venom extraction) and collaborate with entomologists to ensure species identification accuracy .
Emerging Research Directions
Q. How can CRISPR-Cas9 or organoid models advance functional studies of this compound?
Knockout cell lines (e.g., ion channel-deficient HEK293) can isolate toxin-specific effects. Patient-derived organoids offer translational relevance for neurotoxicity studies. Integrate single-cell RNA sequencing to map toxin-induced transcriptional changes .
Q. What role could machine learning play in predicting this compound’s structure-activity relationships?
Neural networks trained on peptide databases (e.g., APD3) could predict mutagenesis outcomes or design analogs with enhanced stability. Validate predictions using molecular dynamics simulations and in vitro validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
